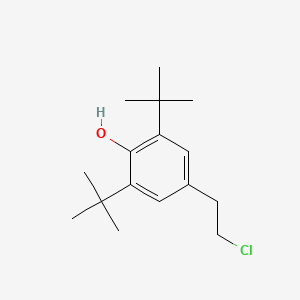
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H21ClO It is a chlorinated phenol derivative, characterized by the presence of a chloroethyl group and two tert-butyl groups attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- typically involves the chlorination of a suitable precursor, such as 4-(2-hydroxyethyl)-2,6-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorinating agents like thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The tert-butyl groups may enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 4-(2-chloroethyl)-2-(1,1-dimethylethyl)-
- Phenol, 2-chloro-4-(1,1-dimethylethyl)-
- Phenol, 4-(2-bromoethyl)-2,6-bis(1,1-dimethylethyl)-
Comparison: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both chloroethyl and tert-butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
10176-13-3 |
|---|---|
Molekularformel |
C16H25ClO |
Molekulargewicht |
268.82 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C16H25ClO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7-8H2,1-6H3 |
InChI-Schlüssel |
KLIJOUBOOHWMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


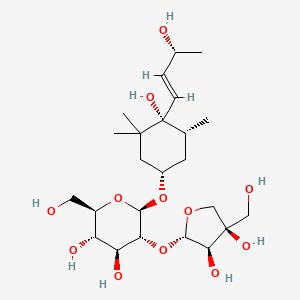
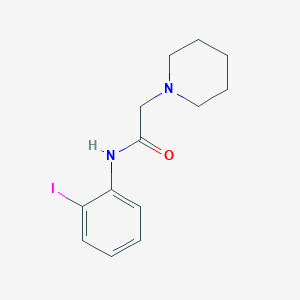

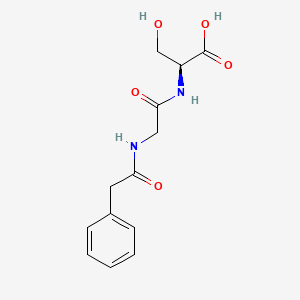
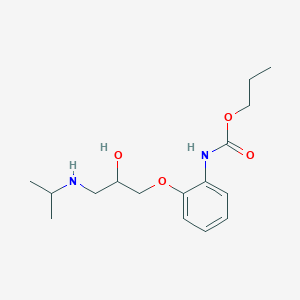
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

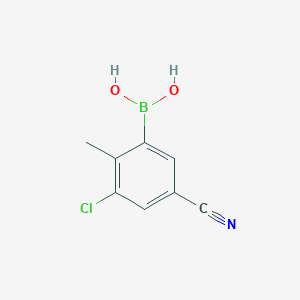
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
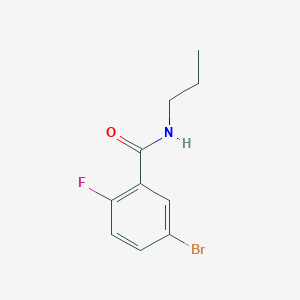
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
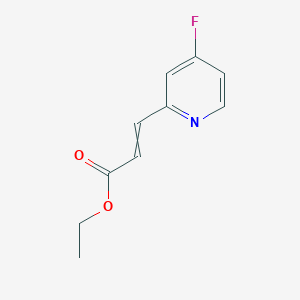
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)
